![molecular formula C15H17NO3S B567894 2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide CAS No. 1365271-94-8](/img/structure/B567894.png)
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide, also known as MMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Antitumorigenic and Antiangiogenic Effects
Research on catechol estrogens, which are metabolized into less polar monomethyl ethers similar in structural concept to the compound of interest, indicates antitumorigenic and antiangiogenic effects. These effects are considered protective against estrogen-induced cancers in target organs such as the liver, kidney, brain, placenta, uterus, and mammary gland (B. Zhu & A. Conney, 1998).
Photosensitive Protecting Groups
A review highlights the use of photosensitive protecting groups in synthetic chemistry, mentioning groups like 2,4-dinitrobenzenesulfenyl, which shares a sulfonamide functionality with the compound . These protecting groups have shown promise for future applications due to their regioselectivity, chemoselectivity, and high yield of products (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Neuroprotective Properties in Alzheimer’s Disease
Studies on amyloid imaging in Alzheimer's disease using radioligands reveal the potential neuroprotective applications of compounds that can bind specifically to intracellular targets in the brain. Although not directly linked, compounds with functionalities similar to "2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide" could be explored for their ability to interact with specific receptors or enzymes involved in disease pathogenesis (A. Nordberg, 2007).
Application in Environmental Estrogens Research
Methoxychlor, an environmental estrogen with a methoxy group, showcases the potential of compounds with methoxy functionalities to be studied for their effects on fertility, early pregnancy, and in utero development. Such research highlights the broader implications of compounds with methoxy groups in environmental and reproductive biology (A. Cummings, 1997).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain .
Mode of Action
It is suggested that the compound may have a membrane perturbing as well as intracellular mode of action .
Biochemical Pathways
It is suggested that the compound may affect pathways related to the function of aralkylamine dehydrogenase .
Pharmacokinetics
It is suggested that the compound may have a certain degree of bioavailability .
Result of Action
It is suggested that the compound may have antimicrobial activity .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(2)20(17,18)15-7-5-4-6-14(15)12-8-10-13(19-3)11-9-12/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAFOBGBXTMHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742866 |
Source
|
Record name | 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-94-8 |
Source
|
Record name | 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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